3-(Oxiran-2-yl)pyridine
Overview
Description
3-(Oxiran-2-yl)pyridine, also known as 2-pyridylglycidyl ether, is a compound that belongs to the pyridine family. It is a stable motif in medicinal chemistry and has a propensity to undergo ring-opening reactions .
Synthesis Analysis
The synthesis of 3-(Oxiran-2-yl)pyridine involves several steps. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 3-(Oxiran-2-yl)pyridine is represented by the formula C7H7NO . The structure is influenced by strong N-H…N hydrogen bonding and weak C-H…X (X = O and N) interactions .Chemical Reactions Analysis
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications
Synthesis of Functionalized Crown Ethers
3-(Oxiran-2-yl)pyridine has been used in the convenient synthesis of building blocks for pyridine/piperidine-decorated crown ethers. This process involves the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, which is a key step in creating these functionalized molecules (Nawrozkij et al., 2014).
Synthesis of 3-(Pyridin-2-yl)indolizine Skeletons
A novel approach to the synthesis of 3-(Pyridin-2-yl)indolizine skeletons involves the direct oxidative cleavage of multiple Csp3-H bonds and a C-C bond in 2-(pyridin-2-yl)acetate derivatives. This process achieves efficient construction of diverse 3-(pyridin-2-yl)indolizine skeletons, demonstrating the versatility of pyridine derivatives in molecular fragment assembly (Wu et al., 2017).
Catalysis and Functional Materials
2,6-Dipyrazolylpyridine derivatives and their complexes, closely related to 3-(Oxiran-2-yl)pyridine, have been extensively studied for their synthesis and applications. These compounds have found use in creating multi-functional spin-crossover switches, emissive f-element podand centres in biomedical sensors, functional soft materials, surface structures, and catalysis (Halcrow, 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
The compound 3-(1H-Pyrazol-1-yl)pyridine, structurally related to 3-(Oxiran-2-yl)pyridine, has been used as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These host materials show potential for high-efficiency in blue, green, and white PhOLEDs, indicating the significance of pyridine derivatives in optoelectronic applications (Li et al., 2016).
Anticancer Applications
Compounds structurally similar to 3-(Oxiran-2-yl)pyridine, such as (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, have been synthesized and evaluated as potential anticancer agents. This highlights the possibility of exploring 3-(Oxiran-2-yl)pyridine derivatives in the field of cancer therapy (Gouhar & Raafat, 2015).
Safety And Hazards
Future Directions
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .
properties
IUPAC Name |
3-(oxiran-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536701 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxiran-2-yl)pyridine | |
CAS RN |
60699-67-4 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxiran-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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